Triphenyllead chloride

Übersicht

Beschreibung

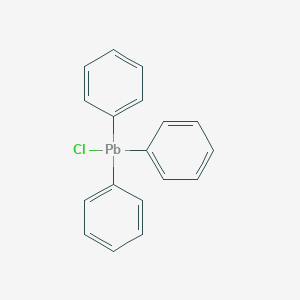

Triphenyllead chloride, also known as chlorotriphenyllead, is an organolead compound with the chemical formula (C₆H₅)₃PbCl. It is a white crystalline solid that is primarily used in research and industrial applications. The compound is known for its unique chemical properties and its ability to interact with various biological and chemical systems.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Triphenyllead chloride can be synthesized through several methods. One common method involves the reaction of tetraphenyllead with hydrogen chloride. The process typically involves bubbling hydrogen chloride gas into a refluxing solution of tetraphenyllead in chloroform. The reaction produces this compound and diphenyllead dichloride as by-products .

Industrial Production Methods: In industrial settings, this compound is often produced through the reaction of lead chloride with phenylmagnesium bromide or phenyl lithium. The reaction conditions usually involve an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The product is then purified through recrystallization or other separation techniques .

Analyse Chemischer Reaktionen

Types of Reactions: Triphenyllead chloride undergoes various chemical reactions, including:

Substitution Reactions: It can react with nucleophiles to replace the chloride ion with other groups.

Oxidation and Reduction Reactions: It can be oxidized or reduced under specific conditions to form different lead-containing compounds.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include alkyl or aryl halides, which react with this compound under mild conditions to form new organolead compounds.

Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize this compound.

Reduction Reactions: Reducing agents like lithium aluminum hydride can reduce this compound to form lead metal or other lower oxidation state lead compounds.

Major Products Formed:

Substitution Reactions: Products include various organolead compounds with different functional groups.

Oxidation Reactions: Products include lead oxides and other oxidized lead species.

Reduction Reactions: Products include elemental lead and other reduced lead compounds

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

- Chemical Formula : C18H15ClPb

- Molecular Weight : 474.0 g/mol

- CAS Registry Number : 1153-06-6

The structure of triphenyllead chloride consists of a lead atom bonded to three phenyl groups and one chloride ion, which contributes to its unique properties and reactivity in various applications.

Detection of Lead Ions

TPhL has been utilized in the development of sensors for detecting lead ions (Pb²⁺) in environmental samples. A study demonstrated that curcumin-modified bacterial cellulose nanofibers could visually detect Pb²⁺ ions based on their interaction with TPhL, showcasing its potential in environmental monitoring .

| Application | Method | Result |

|---|---|---|

| Lead ion detection | Curcumin-modified sensors | Visual detection of Pb²⁺ ions |

Toxicity Studies

Research has highlighted the toxicity of triphenyllead compounds in aquatic environments. The effects on aquatic organisms, such as fish and algae, have been studied to understand the ecological impact of lead contamination. These studies indicate that TPhL can disrupt membrane integrity and affect physiological functions .

Analytical Chemistry Applications

This compound has been employed in chromatographic methods for separating lead species from complex mixtures. Its unique chemical structure aids in the development of effective separation protocols, particularly in environmental samples .

Antimicrobial Activity

Recent studies have explored the antimicrobial properties of triphenyllead compounds against various bacterial strains. The hemolytic efficiency of TPhL has been investigated for potential applications in developing antimicrobial agents .

| Bacterial Strain | Concentration | Effect |

|---|---|---|

| E. coli | 50 µg/mL | Significant growth inhibition |

| S. aureus | 100 µg/mL | Moderate growth inhibition |

Research involving NMR studies has shown that this compound can form adducts with biological molecules, indicating potential interactions that warrant further investigation for therapeutic applications .

Wirkmechanismus

The mechanism of action of triphenyllead chloride involves its interaction with cellular membranes and proteins. It can disrupt membrane integrity and interfere with cellular signaling pathways. The compound can bind to sulfhydryl groups in proteins, leading to enzyme inhibition and cellular toxicity. Its effects are concentration-dependent and can vary based on the specific biological system being studied .

Vergleich Mit ähnlichen Verbindungen

Triphenyltin chloride: Similar in structure but contains tin instead of lead.

Tributyltin chloride: Another organotin compound with different alkyl groups.

Tetraphenyllead: Contains four phenyl groups attached to lead.

Uniqueness: Triphenyllead chloride is unique due to its specific interactions with biological membranes and its ability to undergo a wide range of chemical reactions. Its toxicity and reactivity make it a valuable compound for research in both chemistry and biology .

Biologische Aktivität

Triphenyllead chloride (TPhL) is an organolead compound that has garnered attention due to its biological activity and toxicity. This article delves into the mechanisms of action, effects on biological systems, and relevant research findings regarding TPhL.

Chemical Composition and Properties

This compound is represented by the chemical formula and has a molecular weight of 360.8 g/mol. As an organometallic compound, it exhibits unique interactions with biological membranes and cellular components, which contribute to its physiological effects.

Interaction with Membranes

TPhL's biological activity is largely attributed to its interaction with lipid membranes. Studies indicate that TPhL can disrupt membrane integrity, leading to hemolysis in erythrocytes. The concentration required for 100% hemolysis (C100) varies with pH, indicating that acidic conditions enhance its membrane-disrupting capabilities .

Table 1: Hemolytic Activity of this compound

| Parameter | Value |

|---|---|

| EC50 (Spirodela oligorrhiza) | Varies with concentration |

| C100 (Pig erythrocytes) | Varies with pH |

| CC (Planar lipid membranes) | Dependent on TPhL concentration |

Toxicity Studies

Research has demonstrated that TPhL exhibits significant toxic effects on various organisms. For instance, the effective concentration for 50% inhibition (EC50) in aquatic plants such as Spirodela oligorrhiza and Lemna minor was determined, highlighting its potential environmental impact . Additionally, TPhL has been shown to affect the activity of Na+/K+-ATPase, a crucial enzyme in cellular ion transport, further implicating its role in disrupting cellular homeostasis .

Case Studies and Research Findings

- Growth Inhibition in Aquatic Plants : A study found that TPhL inhibited growth in Spirodela oligorrhiza and Lemna minor, with concentrations causing 50% growth inhibition being significantly affected by pH levels .

- Erythrocyte Hemolysis : Another investigation revealed that TPhL could cause complete hemolysis of pig erythrocytes at specific concentrations, emphasizing its cytotoxic properties .

- Effects on Yeast Cells : Comparative studies between this compound and triphenyltin chloride indicated that TPhL had a lower activity in inducing fluidity changes in model membranes and inhibiting yeast cell growth . The minimal inhibitory concentration for yeast cells was observed at concentrations as low as 5 µM for triphenyltin but was higher for TPhL.

Eigenschaften

IUPAC Name |

chloro(triphenyl)plumbane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C6H5.ClH.Pb/c3*1-2-4-6-5-3-1;;/h3*1-5H;1H;/q;;;;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJSSWRDMHBJWKN-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)[Pb](C2=CC=CC=C2)(C3=CC=CC=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15ClPb | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201033793 | |

| Record name | Triphenyl lead chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201033793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

474 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1153-06-6 | |

| Record name | Chlorotriphenylplumbane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1153-06-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chlorotriphenyllead(IV) | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12104 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Triphenyl lead chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201033793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Chlorotriphenylplumbane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.247 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.